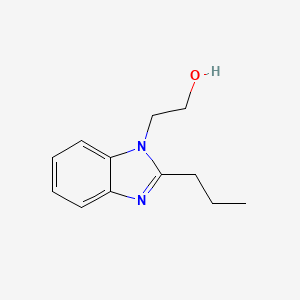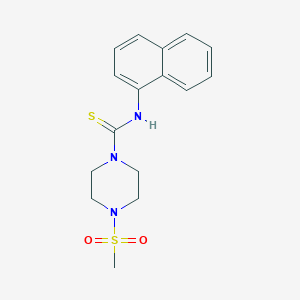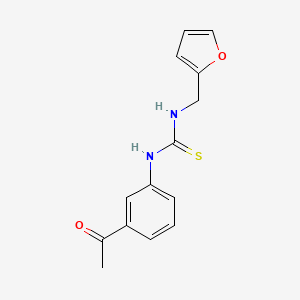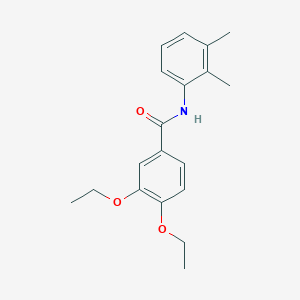
2-(2-propyl-1H-benzimidazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-propyl-1H-benzimidazol-1-yl)ethanol, also known as PBE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PBE is a benzimidazole derivative that has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is not fully understood, but it is believed to act through multiple pathways. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to modulate the expression of genes involved in apoptosis and cell survival.
Biochemical and Physiological Effects:
2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is its low toxicity and high solubility, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is its limited stability in solution, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-propyl-1H-benzimidazol-1-yl)ethanol. One area of interest is the potential use of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol and its potential therapeutic applications.
In conclusion, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is a promising compound that has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. Its potential therapeutic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol involves the condensation reaction of 2-propyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction yields 2-(2-propyl-1H-benzimidazol-1-yl)ethanol as a white crystalline solid with a melting point of 72-74°C.
Wissenschaftliche Forschungsanwendungen
2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to exhibit neuroprotective effects by protecting neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-12-13-10-6-3-4-7-11(10)14(12)8-9-15/h3-4,6-7,15H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWUAUVSVQXJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propylbenzimidazol-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)
![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)
![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)